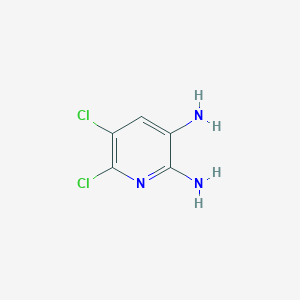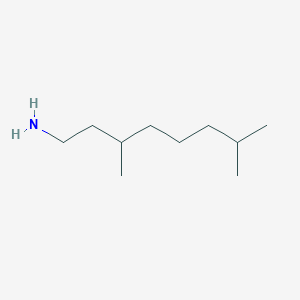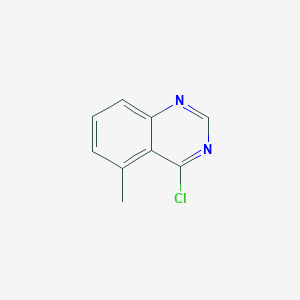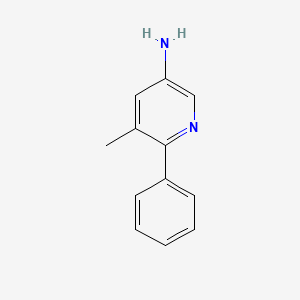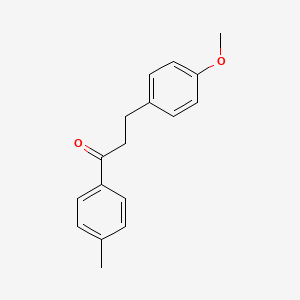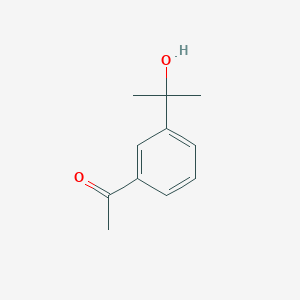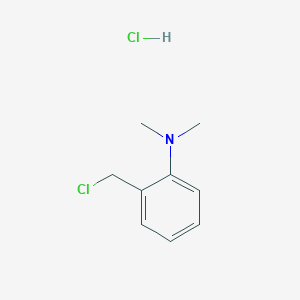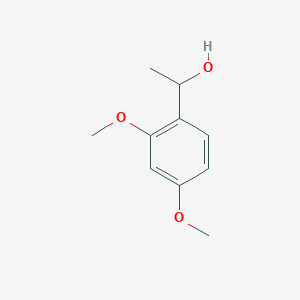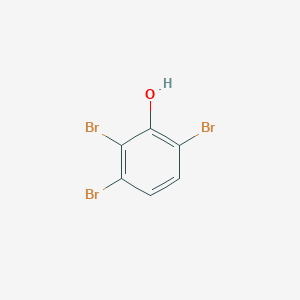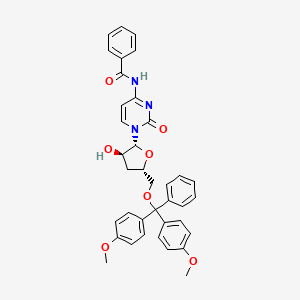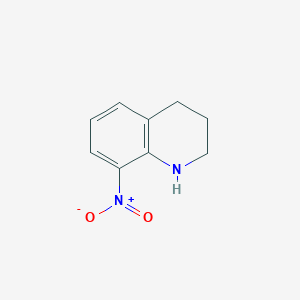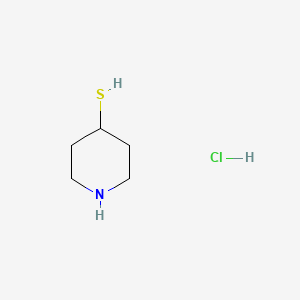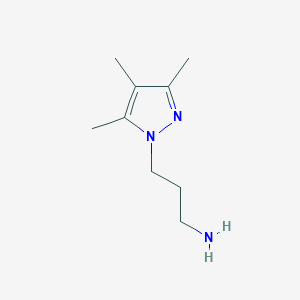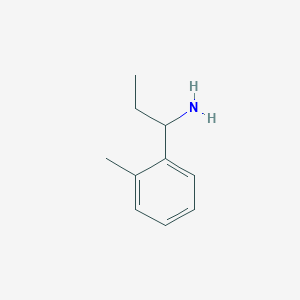![molecular formula C13H11BrO2S B1355332 Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]- CAS No. 100375-03-9](/img/structure/B1355332.png)
Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-: is an organic compound with the molecular formula C13H11BrO2S It is a derivative of benzene, where a bromine atom and a phenylmethylsulfonyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The phenylmethylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylmethylsulfonyl chloride (PhCH2SO2Cl) in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The phenylmethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the sulfonyl group or reduce the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzene derivatives with reduced functional groups.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]- is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, making it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound can be used to design and synthesize potential drug candidates. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]- involves its interaction with various molecular targets. The bromine atom and the phenylmethylsulfonyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Benzene, 1-bromo-4-methylsulfonyl-: Similar structure but with a methyl group instead of a phenylmethyl group.
Benzene, 1-bromo-4-sulfonyl-: Lacks the phenylmethyl group, making it less complex.
Benzene, 1-chloro-4-[(phenylmethyl)sulfonyl]-: Chlorine atom instead of bromine, affecting its reactivity.
Uniqueness: Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]- is unique due to the presence of both a bromine atom and a phenylmethylsulfonyl group
Propriétés
IUPAC Name |
1-benzylsulfonyl-4-bromobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWTVQBNZKSSSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547197 |
Source


|
| Record name | 1-Bromo-4-(phenylmethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100375-03-9 |
Source


|
| Record name | 1-Bromo-4-(phenylmethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
